トログリタゾン
概要
説明
トログリタゾンは、チアゾリジンジオン系に属する抗糖尿病薬および抗炎症薬です。当初は、インスリン感受性を改善することで2型糖尿病の治療のために開発されました。トログリタゾンは1983年に特許を取得し、1997年に医療用途として承認されました。 重度の肝毒性との関連性から、2000年に市場から撤退しました .
2. 製法
合成経路と反応条件: トログリタゾンの合成には、いくつかの重要なステップが含まれます。
チアゾリジンジオン環の形成: これは通常、チアゾリジン-2,4-ジオンを適切なベンジルハライドと塩基性条件下で反応させることによって達成されます。
クロマン環の付加: クロマン環は、ビタミンEの構造アナログであり、適切なクロマン誘導体とベンジル化チアゾリジンジオン中間体を含む求核置換反応によって導入されます。
工業生産方法: トログリタゾンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、副生成物を最小限に抑えながら収率と純度を最大化するために、反応条件を最適化します。 高速液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます .
反応の種類:
酸化: トログリタゾンは、特に肝臓で酸化反応を起こし、反応性代謝物の生成につながります。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件:
酸化剤: 肝臓のシトクロムP450酵素。
還元剤: 制御された条件下での特定の還元剤。
求核剤: 合成プロセスで使用されるさまざまな求核剤.
主な生成物:
反応性代謝物: 酸化中に形成され、肝毒性に寄与します。
安定代謝物: 代謝プロセス中に形成されます.
4. 科学研究への応用
トログリタゾンは、さまざまな分野における応用について広く研究されてきました。
科学的研究の応用
Troglitazone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its interactions with other molecules.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Initially used to treat type 2 diabetes mellitus by improving insulin sensitivity.
作用機序
トログリタゾンは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することで効果を発揮します。特にPPARγと、程度は低いですがPPARαを活性化します。これらの核内受容体は、グルコースと脂質の代謝に関与する遺伝子の転写を調節します。トログリタゾンは、肝臓のグルコース産出を減らし、骨格筋のインスリン依存性グルコース利用を増加させます。 さらに、核因子κB(NF-κB)の活性を抑制し、その阻害剤(IκB)を増加させることで抗炎症作用を発揮します .
類似化合物:
ピオグリタゾン: 作用機序が似ていますが、安全性が向上した別のチアゾリジンジオンです。
ユニークさ: トログリタゾンは、臨床用途として導入された最初のチアゾリジンジオンであり、この薬物クラスの先駆者となりました。そのユニークな構造には、他のチアゾリジンジオンには存在しないクロマン環が含まれています。 トログリタゾンは、市場から撤退しましたが、より安全で効果的な抗糖尿病薬の開発のための貴重な知見を提供しました .
生化学分析
Biochemical Properties
Troglitazone works by activating peroxisome proliferator-activated receptors (PPARs). It is a ligand to both PPARα and – more strongly – PPARγ . Troglitazone also contains an α-Tocopherol moiety, potentially giving it vitamin E-like activity in addition to its PPAR activation . It has been shown to reduce inflammation . Troglitazone decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle .
Cellular Effects
Troglitazone improves insulin responsiveness in skeletal muscle of patients with type 2 diabetes by facilitating glucose transport activity, which thereby leads to increased rates of muscle glycogen synthesis and glucose oxidation . Troglitazone has been shown to induce apoptosis in various hepatic and nonhepatic cells .
Molecular Mechanism
Troglitazone’s mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . Troglitazone is a ligand to both PPARα and PPARγ, with a higher affinity for PPARγ .
Temporal Effects in Laboratory Settings
In a 6-month, randomized, double-blind, placebo-controlled study, troglitazone was found to significantly improve HbA1c and fasting serum glucose, while lowering insulin and C-peptide in patients with type 2 diabetes . No signs of hepatotoxicity were apparent at 2 weeks of treatment .
Dosage Effects in Animal Models
Prolonged administration of troglitazone can superimpose oxidant stress, potentiate mitochondrial damage, and induce delayed hepatic necrosis in mice with genetically compromised mitochondrial function .
Metabolic Pathways
Troglitazone decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle . Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism .
Transport and Distribution
Troglitazone contains the structure of a unique chroman ring of vitamin E, and this structure has the potential to undergo metabolic biotransformation to form quinone metabolites, phenoxy radical intermediate, and epoxide species .
Subcellular Localization
Given its mechanism of action involving nuclear receptors (PPAR), it can be inferred that Troglitazone likely interacts with these receptors in the cell nucleus .
準備方法
Synthetic Routes and Reaction Conditions: Troglitazone synthesis involves several key steps:
Formation of the Thiazolidinedione Ring: This is typically achieved by reacting thiazolidine-2,4-dione with an appropriate benzyl halide under basic conditions.
Attachment of the Chroman Ring: The chroman ring, which is a structural analog of vitamin E, is introduced through a nucleophilic substitution reaction involving a suitable chroman derivative and the benzylated thiazolidinedione intermediate.
Final Assembly: The final product is obtained by purifying the intermediate compounds and performing necessary chemical modifications to achieve the desired structure.
Industrial Production Methods: Industrial production of troglitazone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Types of Reactions:
Oxidation: Troglitazone undergoes oxidation reactions, particularly in the liver, leading to the formation of reactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of troglitazone.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes in the liver.
Reducing Agents: Specific reducing agents under controlled conditions.
Nucleophiles: Various nucleophiles used in the synthesis process.
Major Products:
Reactive Metabolites: Formed during oxidation, contributing to hepatotoxicity.
Stable Metabolites: Formed during metabolic processes.
類似化合物との比較
Pioglitazone: Another thiazolidinedione with a similar mechanism of action but a better safety profile.
Rosiglitazone: Similar to pioglitazone, it activates PPARγ but has been associated with cardiovascular risks.
Uniqueness: Troglitazone was the first thiazolidinedione introduced for clinical use, making it a pioneer in this drug class. Its unique structure includes a chroman ring, which is not present in other thiazolidinediones. Despite its withdrawal, troglitazone provided valuable insights into the development of safer and more effective antidiabetic drugs .
特性
IUPAC Name |
5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPHKUHSUJUWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023719 | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97322-87-7 | |
Record name | Troglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troglitazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
184-186 °C | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。